molecular formula C16H29N3O4 B7018011 Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate

Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate

Cat. No.: B7018011
M. Wt: 327.42 g/mol
InChI Key: REIKLVLXKYUWNH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a tert-butyl group, an oxan-4-ylcarbamoylamino moiety, and a piperidine ring, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4/c1-16(2,3)23-15(21)19-8-4-12(5-9-19)17-14(20)18-13-6-10-22-11-7-13/h12-13H,4-11H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIKLVLXKYUWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the carbamate group. Common solvents include dichloromethane and tetrahydrofuran, with reaction temperatures ranging from 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reduction reactions often use lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In synthetic chemistry, Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in understanding cellular processes and developing new therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its potential use as a drug candidate. Its unique structure and pharmacokinetic properties suggest it could be effective in treating various diseases, including cancer and neurological disorders.

Industry: The compound's applications extend to the chemical industry, where it is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in the development of new industrial processes and products.

Mechanism of Action

The mechanism by which Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in metabolic processes. Additionally, it may interact with receptors, altering signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

  • Tert-butyl 4-(oxan-4-ylcarbamoylamino)butane-1-carboxylate

  • Tert-butyl 4-(oxan-4-ylcarbamoylamino)ethane-1-carboxylate

  • Tert-butyl 4-(oxan-4-ylcarbamoylamino)propane-1-carboxylate

Uniqueness: Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate stands out due to its piperidine ring, which provides enhanced stability and reactivity compared to its analogs with shorter alkyl chains. This structural feature allows for a broader range of chemical transformations and biological interactions, making it a more versatile compound in research and industry.

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